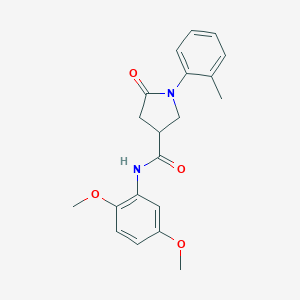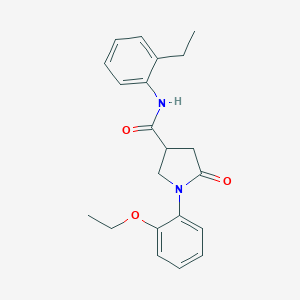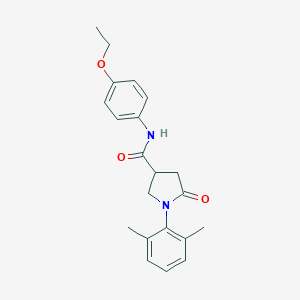
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
The mechanism of action of (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various protein kinases, including AKT and ERK, which are involved in cancer progression.
Biochemical and Physiological Effects:
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been shown to possess significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. Additionally, it has been shown to possess good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
The limitations of using (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone in lab experiments include its potential toxicity and lack of specificity for certain enzymes and signaling pathways. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, further studies are needed to explore the potential applications of this compound in other areas of medicinal chemistry.
Synthesemethoden
The synthesis of (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been achieved using various methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 2-phenyl-6-methylquinoline-4-carbaldehyde with piperidine and ammonium acetate in acetic acid. This method has been shown to produce high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Produktname |
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone |
|---|---|
Molekularformel |
C22H22N2O |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(6-methyl-2-phenylquinolin-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H22N2O/c1-16-10-11-20-18(14-16)19(22(25)24-12-6-3-7-13-24)15-21(23-20)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3 |
InChI-Schlüssel |
GDIUAECSYBESFS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)


